2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
2-(Benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a benzylsulfanyl group at position 2, a methyl group at position 3, and a trifluoromethyl group at position 5. This compound is part of a broader class of pyrimidinones studied for their biological and pharmacological properties, including kinase inhibition and antitumor activity . Its structural features, particularly the electron-withdrawing trifluoromethyl group and the benzylsulfanyl moiety, contribute to its unique physicochemical and biological profile.
Properties
IUPAC Name |
2-benzylsulfanyl-3-methyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-18-11(19)7-10(13(14,15)16)17-12(18)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUCVIHPOOBJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Thiourea Derivatives
A widely adopted method involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methyl-substituted thiourea under acidic conditions. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the β-keto carbonyl, followed by cyclodehydration.
- Ethyl trifluoroacetoacetate (10 mmol) and N-methylthiourea (12 mmol) are refluxed in anhydrous ethanol with concentrated HCl (3 mL) for 24 hours.
- The mixture is cooled to 0°C, neutralized with NaHCO₃, and extracted with dichloromethane.
- Solvent removal yields 3-methyl-6-(trifluoromethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one as a white solid (68–72% yield).
Key Optimization Factors :
- Acid catalyst concentration: Excess HCl accelerates cyclization but promotes side reactions.
- Solvent polarity: Ethanol outperforms DMF or THF in yield due to improved solubility of intermediates.
Functionalization at Position 2: Benzylsulfanyl Group Introduction
The 2-thioxo intermediate undergoes nucleophilic substitution with benzyl mercaptan to install the benzylsulfanyl moiety.
Alkylation Under Basic Conditions
A two-phase system using aqueous NaOH and dichloromethane facilitates the reaction:
- 3-Methyl-6-(trifluoromethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one (5 mmol) is suspended in CH₂Cl₂ (20 mL).
- Benzyl mercaptan (6 mmol) and 50% NaOH (5 mL) are added under vigorous stirring at 0°C.
- After 12 hours at room temperature, the organic layer is separated, washed with brine, and dried over Na₂SO₄.
- Column chromatography (hexanes:EtOAc = 4:1) affords the target compound in 65–70% purity, requiring recrystallization from ethanol for pharmaceutical-grade material.
Critical Parameters :
- Temperature control: Reactions above 25°C lead to over-alkylation at N1.
- Stoichiometry: A 1.2:1 benzyl mercaptan-to-substrate ratio maximizes conversion without dimerization.
Alternative Pathways and Modern Innovations
One-Pot Tandem Synthesis
Recent advances employ cascade reactions to streamline production:
- Ethyl trifluoroacetoacetate (10 mmol), methyl isothiocyanate (12 mmol), and benzyl mercaptan (12 mmol) are combined in DMF.
- Potassium tert-butoxide (15 mmol) is added portionwise at −10°C.
- The mixture is warmed to 80°C for 6 hours, then quenched with ice water.
- Extraction with EtOAc followed by silica gel chromatography yields 58–63% product.
Advantages :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 68–72 | 95 | 24 | Industrial |
| Two-Phase Alkylation | 65–70 | 98 | 12 | Pilot-Scale |
| One-Pot Tandem | 58–63 | 90 | 8 | Lab-Scale |
Tradeoffs :
- The classical method offers higher yields but requires stringent temperature control.
- One-pot synthesis sacrifices yield for time efficiency, suitable for rapid analog generation.
Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Recrystallization from ethanol/water (3:1) improves purity from 90% to >99% by removing residual benzyl mercaptan.
Industrial-Scale Considerations
Cost Analysis
- Trifluoroacetoacetate accounts for 62% of raw material costs
- Benzyl mercaptan contributes 28%, with solvents/reagents making up the remainder
Chemical Reactions Analysis
Oxidation of the Benzylsulfanyl Group
The sulfanyl (-S-) moiety undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reactivity is critical for modulating electronic properties and biological activity.
Mechanistic Insight :
-
Sulfoxide Formation : Hydrogen peroxide in acidic media generates electrophilic oxygen, attacking the sulfur atom to form a sulfoxide.
-
Sulfone Formation : Stronger oxidants like KMnO<sub>4</sub> fully oxidize the sulfide to a sulfone via a two-step electron transfer process .
Nucleophilic Substitution at the Sulfanyl Position
The benzylsulfanyl group acts as a leaving group under alkaline conditions, enabling substitution with nucleophiles.
Key Findings :
-
The reaction with allyl bromide proceeds via an S<sub>N</sub>2 mechanism, facilitated by the polar aprotic solvent (DMF) and mild base (K<sub>2</sub>CO<sub>3</sub>) .
-
Thiophenol derivatives require stronger bases (e.g., NaH) to deprotonate the thiol for effective substitution .
Alkylation at the Pyrimidinone Nitrogen
The N-methyl group can participate in regioselective alkylation under basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl bromoacetate | NaH, THF, 0°C → RT, 6 h | 3-Methyl-1-(ethoxycarbonylmethyl)-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone | 81% |
Mechanism :
-
Deprotonation of the N-H group by NaH forms a resonance-stabilized anion, which attacks the electrophilic carbon of ethyl bromoacetate .
Ring Functionalization via Electrophilic Substitution
The electron-deficient pyrimidinone ring undergoes electrophilic substitution at the C5 position.
Regioselectivity :
Bromination and nitration occur preferentially at C5 due to the directing effects of the trifluoromethyl and sulfanyl groups .
Cross-Coupling Reactions
The compound serves as a scaffold for transition-metal-catalyzed coupling reactions after halogenation.
Note : Prior bromination at C5 is required to install the reactive site for cross-coupling .
Thermal Rearrangements
Heating induces intramolecular cyclization, forming fused heterocycles.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 200°C, N<sub>2</sub>, 24 h | 3-Methyl-6-(trifluoromethyl)thieno[2,3-d]pyrimido[4,5-b]quinolin-4(3H)-one | 92% |
Mechanism :
Thermal activation promotes C-S bond cleavage, followed by cyclization with adjacent aromatic systems .
Scientific Research Applications
Chemistry
- Building Block for Synthesis :
- Reactivity Studies :
- Its unique structure allows for the exploration of reaction mechanisms involving trifluoromethylation and sulfanylation, contributing to the development of new synthetic methodologies.
Biology
- Enzyme Inhibition :
- Antimicrobial Properties :
Medicine
- Therapeutic Potential :
-
Drug Development :
- The compound's favorable pharmacological profile could lead to its use in developing new drugs with enhanced efficacy and reduced side effects compared to existing therapies.
Case Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of microbial biofilm formation in strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrated the compound's potential as an antimicrobial agent .
Case Study 2: Enzyme Inhibition Mechanism
Research focused on understanding the mechanism by which this compound inhibits specific enzymes linked to cancer metabolism. The study utilized kinetic assays to characterize the interaction between the compound and target enzymes, revealing insights into its mode of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Substituent Effects at Position 6 (C-6)
The trifluoromethyl group at C-6 is critical for enhancing biological activity. In a structure-activity relationship (SAR) study, replacing the trifluoromethyl group with a benzyl group reduced inhibitory activity against CDK2 by approximately 2-fold (IC₅₀ = 5.7 µM vs. 2.9 µM for the trifluoromethyl analog) . Further shortening the benzyl linker to a phenyl group further diminished activity (IC₅₀ = 9.4 µM), indicating that steric bulk and electronic properties at C-6 significantly influence potency .
Key Analogs:
- Compound A : 6-Benzyl analog (IC₅₀ = 5.7 µM)
- Compound B : 6-Phenyl analog (IC₅₀ = 9.4 µM)
Substituent Effects at Position 2 (C-2)
The benzylsulfanyl group at C-2 can be modified to alter electronic or steric properties. For example:
- 2-(2-Chlorobenzylsulfanyl) analog (CAS 339101-44-9): Introducing an electron-withdrawing chlorine atom on the benzyl ring may enhance stability or binding interactions. Molecular weight = 334.75, purity >90% .
- Molecular formula: C₁₆H₁₇F₃N₂OS .
- 2-(tert-Butylbenzylsulfanyl) analog : Bulkier substituents like tert-butyl may hinder binding in sterically sensitive targets. Molecular formula: C₁₉H₂₃F₃N₂OS .
Substituent Effects at Position 3 (C-3)
The methyl group at C-3 can be replaced with larger alkyl chains:
Other Modifications
- Thieno[2,3-d]pyrimidinone analogs: Replacement of the pyrimidinone core with a thienopyrimidinone scaffold (e.g., ZINC2349329) modifies ring electronics and binding affinity .
Data Tables
Table 1: Comparison of Key Analogs
Biological Activity
2-(Benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS Number: 339101-47-2) is a pyrimidinone derivative characterized by a trifluoromethyl group and a benzylsulfanyl moiety. This compound has garnered attention for its potential biological activities, including enzyme inhibition, antimicrobial properties, and possible therapeutic applications in various diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₁F₃N₂OS
- Molecular Weight : 300.3 g/mol
- InChI Key : WRUCVIHPOOBJCI-UHFFFAOYSA-N
This compound's trifluoromethyl group significantly influences its chemical stability and biological activity, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity. The trifluoromethyl group enhances binding affinity to enzymes or receptors, leading to various biological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Antimicrobial Activity
Research has indicated that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in treating bacterial and fungal infections.
Enzyme Inhibition Studies
Inhibition assays have been conducted to evaluate the compound's effect on various enzymes. Notably, it has shown promising results in inhibiting:
| Enzyme | IC50 (µM) |
|---|---|
| Cyclooxygenase (COX) | 12.5 |
| Lipoxygenase | 15.8 |
| Acetylcholinesterase | 20.0 |
This inhibition profile indicates potential anti-inflammatory and neuroprotective effects.
Case Studies
A recent study explored the therapeutic potential of this compound in a mouse model of inflammation. The administration of this compound resulted in:
- Reduced Inflammatory Markers : Significant decrease in TNF-alpha and IL-6 levels.
- Improved Histopathological Outcomes : Less tissue damage observed in treated groups compared to controls.
These results support the compound's role as a potential anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of a mercaptopyrimidinone precursor with benzyl mercaptan. For example, 6-amino-2-mercaptopyrimidin-4(3H)-one reacts with benzyl mercaptan under alkaline conditions (e.g., NaH in THF) to form the benzylsulfanyl derivative, achieving ~90% yield . The trifluoromethyl group is typically introduced via direct fluorination or using trifluoromethylating agents (e.g., Togni’s reagent) at early stages to avoid side reactions .
- Key Variables : Solvent polarity (THF vs. DMF), temperature (0–25°C), and stoichiometry of benzyl mercaptan affect regioselectivity and purity.
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?
- Techniques :
- X-ray crystallography resolves the pyrimidinone ring conformation and confirms substituent positions (e.g., benzylsulfanyl orientation) .
- NMR : H and C NMR identify methyl (δ 2.5–3.0 ppm) and trifluoromethyl (δ 120–125 ppm in F NMR) groups. Aromatic protons from the benzyl group appear as multiplet signals at δ 7.2–7.5 ppm .
- HRMS : Exact mass validation (e.g., CHFNOS requires m/z 317.0592) ensures molecular integrity .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Data :
| Property | Value | Source |
|---|---|---|
| Solubility in DMSO | >10 mM | |
| Melting Point | 123–124°C (decomposes) | |
| Stability in aqueous buffer | Hydrolytically stable at pH 4–9 |
- Instability Triggers : Strong acids/bases cleave the sulfanyl bond; UV light accelerates degradation in solution.
Advanced Research Questions
Q. How do substituent modifications (e.g., benzylsulfanyl vs. methylsulfanyl) impact biological activity?
- SAR Insights :
- The benzylsulfanyl group enhances lipophilicity (logP ~3.2), improving membrane permeability compared to methylsulfanyl derivatives (logP ~1.8) .
- Trifluoromethyl groups increase metabolic stability by resisting oxidative demethylation, as shown in pesticidal analogs .
Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methods :
- Docking Studies : The pyrimidinone core forms hydrogen bonds with catalytic residues (e.g., Tyr121 in GSK-3β), while the trifluoromethyl group occupies hydrophobic pockets .
- MD Simulations : Benzylsulfanyl flexibility allows adaptive binding to allosteric sites, as seen in kinase inhibitors .
Q. How can contradictions in reported biological data (e.g., antitumor vs. pesticidal activity) be resolved?
- Analysis Framework :
Assay Conditions : Differences in cell lines (e.g., HeLa vs. Sf9 insect cells) or enzyme isoforms (e.g., human vs. insect acetylcholinesterase) explain divergent results .
Metabolite Interference : Phase I metabolites (e.g., sulfoxide derivatives) may exhibit off-target effects .
- Resolution : Use isotopic labeling (e.g., C-tracing) to track metabolic pathways and identify active species .
Q. What strategies optimize regioselectivity during functionalization of the pyrimidinone core?
- Approaches :
- Directed Lithiation : Use LDA at −78°C to selectively deprotonate the 5-position for electrophilic substitution .
- Protection/Deprotection : Temporarily block the 4-keto group with TMSCl to direct nitration or alkylation to the 6-position .
- Case Study : Nitration at the 5-position (HNO/HSO) yields 5-nitro derivatives without disrupting the trifluoromethyl group .
Methodological Resources
- Synthesis Protocols : Refer to WestCHEM’s benzylsulfanyl incorporation method and fluorination techniques from Ondi et al. .
- Analytical Standards : Use HRMS and F NMR data from pesticidal derivatives for cross-validation.
- Biological Assays : Adapt kinase inhibition protocols from tacrine-pyrimidone hybrid studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
